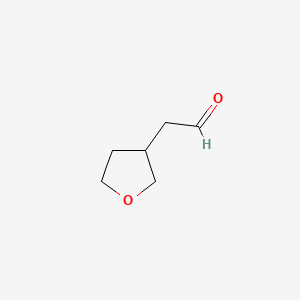

2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(oxolan-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-3-1-6-2-4-8-5-6/h3,6H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWVRZPPVMAXVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40709101 | |

| Record name | (Oxolan-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-94-2 | |

| Record name | Tetrahydro-3-furanacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Oxolan-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40709101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-3-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(tetrahydrofuran-3-yl)acetaldehyde chemical properties

An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, predictive spectroscopic signatures, plausible synthetic routes with detailed protocols, and key reactivity patterns. Furthermore, this guide highlights its established role as a valuable intermediate in the development of antiviral therapeutics, alongside essential safety and handling protocols for laboratory professionals.

Introduction and Molecular Overview

This compound, with CAS Number 1072-94-2, is a bifunctional organic molecule incorporating a reactive aldehyde group and a stable tetrahydrofuran (THF) heterocyclic core.[1][2][3] This unique structural combination makes it a versatile building block, particularly in the synthesis of complex molecular architectures. The THF moiety often serves to impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates. Its primary utility has been demonstrated in the preparation of advanced intermediates for antiviral agents, including inhibitors for Hepatitis C and compounds with anti-HIV activity.[1]

The molecule's structure presents two key regions for chemical manipulation: the electrophilic carbonyl carbon of the aldehyde and the adjacent α-carbon, which can be deprotonated to form a nucleophilic enolate. The THF ring itself is generally stable but can participate in reactions under specific conditions.

Physicochemical and Spectroscopic Properties

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in a research setting. While extensive experimental data is not publicly cataloged, reliable predicted data and characteristic spectroscopic features can be established.

Physical Properties

The following table summarizes the key physical and chemical identifiers for this compound.

| Property | Value | Source(s) |

| CAS Number | 1072-94-2 | [1][2][4] |

| Molecular Formula | C₆H₁₀O₂ | [4] |

| Molecular Weight | 114.14 g/mol | [2] |

| Synonyms | 2-(oxolan-3-yl)acetaldehyde, Tetrahydro-3-furanacetaldehyde | [4] |

| Predicted Boiling Point | 183.7 ± 13.0 °C | [2] |

| Predicted Density | 0.995 ± 0.06 g/cm³ | [2] |

Predictive Spectroscopic Analysis

Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure of this compound, we can predict the key features of its NMR and IR spectra.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the proton environment. The aldehyde proton is the most distinctive, appearing far downfield.

| Expected ¹H NMR Data | ||

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehyde (-CH O) | 9.7 - 9.8 | Triplet (t) |

| α-Protons (-CH ₂CHO) | 2.5 - 2.7 | Doublet of Doublets (dd) |

| THF Ring Protons (C2-H, C5-H₂) | 3.5 - 4.0 | Multiplet (m) |

| THF Ring Protons (C3-H, C4-H₂) | 1.8 - 2.2 | Multiplet (m) |

Causality: The aldehyde proton's significant downfield shift (~9.7 ppm) is due to the powerful deshielding effect of the carbonyl's magnetic anisotropy.[7] The protons alpha to the carbonyl are also deshielded, while the protons on the THF ring adjacent to the ether oxygen (C2 and C5) appear at a lower field than the other ring protons due to the oxygen's inductive effect.[8]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbonyl stretch of the aldehyde is a prominent and diagnostic feature.

| Expected IR Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1720 - 1740 (Strong, Sharp) |

| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 (Two weak to medium bands) |

| C-O-C Stretch (Ether) | 1050 - 1150 (Strong) |

Causality: The position of the C=O stretch is highly characteristic of saturated aldehydes.[7] The two distinct C-H stretching bands for the aldehyde proton are also a classic diagnostic tool to differentiate aldehydes from ketones.[7]

Synthesis and Purification Protocol

A reliable method for preparing this compound in a laboratory setting involves the mild oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The use of Dess-Martin Periodinane (DMP) is recommended as it proceeds under neutral conditions at room temperature, minimizing side reactions such as over-oxidation to the carboxylic acid or acid-catalyzed ring-opening of the THF moiety.

Experimental Protocol: DMP Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol

Objective: To synthesize this compound via oxidation.

Materials:

-

2-(Tetrahydrofuran-3-yl)ethanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates reaction completion (typically 1-2 hours).

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers are clear.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat, as the aldehyde product can be volatile.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the product (identified by TLC) and concentrate to yield this compound as a clear oil. Confirm identity and purity using NMR and IR spectroscopy as described in Section 2.2.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is dominated by the aldehyde functional group, with the THF ring providing a stable, solubilizing scaffold.

Key Reactive Sites

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1072-94-2 [amp.chemicalbook.com]

- 3. arctomsci.com [arctomsci.com]

- 4. BioOrganics [bioorganics.biz]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tetrahydrofuran-3-yl)acetaldehyde is a heterocyclic aldehyde that has garnered attention in the field of medicinal chemistry and organic synthesis. Its structural motif, featuring a tetrahydrofuran ring appended to an acetaldehyde unit, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and applications, with a focus on providing practical insights for laboratory and developmental work.

Part 1: Nomenclature and Chemical Identity

The nomenclature and identification of a chemical compound are foundational to any scientific discourse. This section details the IUPAC name, synonyms, and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .

Common synonyms encountered in chemical literature and supplier catalogs include:

-

Tetrahydro-3-furanacetaldehyde

-

2-(oxolan-3-yl)acetaldehyde

Chemical Abstracts Service (CAS) Registry Number

The unique CAS Registry Number for this compound is 1072-94-2 . This identifier is crucial for unambiguous database searches and regulatory compliance.

Molecular and Structural Formulae

The molecular formula for this compound is C₆H₁₀O₂ , corresponding to a molecular weight of 114.14 g/mol .

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Tetrahydro-3-furanacetaldehyde, 2-(oxolan-3-yl)acetaldehyde |

| CAS Number | 1072-94-2 |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

Part 2: Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. A common and logical approach involves the oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol.

Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this specific conversion, mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid. Two widely employed and effective methods are the Swern oxidation and the use of Dess-Martin periodinane.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[1][2][3] This method is known for its mild conditions and broad functional group tolerance.[2]

Experimental Protocol: Swern Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol

-

To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.2 eq) in DCM dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -65 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Figure 1: Swern Oxidation Workflow.

Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes.[4][5][6][7][8] The reaction is typically performed at room temperature and is known for its rapid reaction times and high yields.[5]

Experimental Protocol: Dess-Martin Periodinane Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol

-

To a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Figure 2: Dess-Martin Periodinane Oxidation Workflow.

Hydroformylation of 3-Vinyltetrahydrofuran

An alternative synthetic strategy involves the hydroformylation of 3-vinyltetrahydrofuran.[9][10][11][12] This industrial process, also known as the oxo process, adds a formyl group and a hydrogen atom across the double bond of an alkene.[9] The regioselectivity of the hydroformylation can be influenced by the choice of catalyst and reaction conditions, with the goal of maximizing the formation of the desired linear aldehyde over the branched isomer. Rhodium-based catalysts are often employed to achieve high selectivity.[9]

Part 3: Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the aldehyde and the tetrahydrofuran ring.

The Aldehyde Functional Group

The aldehyde group is characterized by a carbonyl carbon that is electrophilic due to the polarization of the carbon-oxygen double bond.[13][14][15] This makes it susceptible to nucleophilic attack, which is the cornerstone of its reactivity.[13][14][15]

-

Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanides, and ylides (Wittig reaction).[13][14]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid, using common oxidizing agents.

-

Reduction: Reduction of the aldehyde group affords the primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Reductive Amination: In the presence of an amine and a reducing agent, it can undergo reductive amination to form substituted amines, a key reaction in the synthesis of many pharmaceutical compounds.

The Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring is a cyclic ether that is generally stable under many reaction conditions.[16] However, it can undergo ring-opening reactions under strongly acidic conditions or in the presence of certain Lewis acids.[17][18][19][20] The ether oxygen also possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal ions.[16]

Sources

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Hydroformylation - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ck12.org [ck12.org]

- 16. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 17. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

2-(oxolan-3-yl)acetaldehyde structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-(oxolan-3-yl)acetaldehyde

Abstract

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical investigation is built. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of 2-(oxolan-3-yl)acetaldehyde, a molecule incorporating both a cyclic ether (oxolane or tetrahydrofuran) and an aldehyde functionality. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of techniques. It details the strategic application and interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind the experimental sequence is explained, demonstrating how each piece of data logically informs the next, culminating in the unequivocal confirmation of the target structure.

The Elucidation Challenge: An Introduction

2-(oxolan-3-yl)acetaldehyde (C₆H₁₀O₂) presents a common yet instructive challenge in structural chemistry. Its constitutional isomers, such as 2-(oxolan-2-yl)acetaldehyde, possess the same molecular formula and functional groups, yet exhibit different connectivity that profoundly impacts their chemical and biological properties. Therefore, a rigorous, multi-technique approach is not merely academic but essential for ensuring compound identity in research and development pipelines. This guide outlines a self-validating workflow designed to systematically deconstruct the molecule's spectral data to assemble a definitive structural assignment.

Figure 1: Structure of 2-(oxolan-3-yl)acetaldehyde with atom numbering for NMR discussion.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any elucidation is to define the molecular boundaries: the elemental composition and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While nominal mass spectrometry confirms the molecular weight, HRMS provides the exact mass, which is critical for determining the molecular formula. This is the first point of validation. For a molecule of this size, an accuracy of ≤ 5 ppm is the industry standard for a confident formula assignment.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.

Data Interpretation: The molecular formula C₆H₁₀O₂ has a calculated exact mass of 114.0681 Da. An experimentally observed mass within a narrow tolerance (e.g., 114.0684 Da) confirms this formula. This allows for the calculation of the Degree of Unsaturation (DBE) .

-

DBE = C + 1 - (H/2) = 6 + 1 - (10/2) = 2

A DBE of 2 suggests the presence of two rings, one ring and one double bond, or two double bonds. This immediately focuses our subsequent analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and definitive method for identifying key functional groups. The causality here is clear: the DBE of 2 points towards possibilities including a carbonyl group (C=O) and a ring. FTIR can instantly confirm or refute the presence of the carbonyl and provide evidence for the ether linkage.

Protocol:

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean plates first, which is then automatically subtracted from the sample spectrum.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands that validate the proposed functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | Reference |

| Aldehyde C-H Stretch | ~2820 and ~2720 | A pair of medium peaks, highly diagnostic for an aldehyde C-H bond. | [1][2] |

| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the presence of sp³ hybridized C-H bonds in the structure. | [3] |

| Aldehyde C=O Stretch | 1740 - 1720 | A strong, sharp absorption confirming the saturated aliphatic aldehyde. | [1] |

| Ether C-O-C Stretch | 1150 - 1050 | A strong absorption indicating the presence of the oxolane ring's ether linkage. |

The presence of all these peaks provides strong evidence for an aliphatic structure containing both an aldehyde and a cyclic ether, perfectly accounting for the DBE of 2 (one C=O double bond, one ring).

The Connectivity Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the carbon-hydrogen framework. The logical progression from 1D to 2D experiments is a process of building and confirming atomic connectivity.

Figure 2: A logical workflow for the structure elucidation process.

¹³C NMR: The Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides the number of unique carbon environments. For 2-(oxolan-3-yl)acetaldehyde, the chiral center at C3 renders the two carbons adjacent to the ring oxygen (C5 and C6) and the two protons on each of those carbons diastereotopic. Therefore, we expect to see 6 distinct signals, one for each carbon atom.

Protocol:

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiment: Acquire a standard proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃, CH₂, and CH signals.

Predicted ¹³C NMR Data:

| Carbon Atom (Fig. 1) | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale | Reference |

| C1 (CHO) | 200 - 205 | No Signal | Carbonyl carbon, highly deshielded. | [4] |

| C5, C6 (O-CH₂) | 67 - 75 | Negative (CH₂) | Carbons adjacent to electronegative oxygen. Two distinct signals expected. | [4] |

| C2 (CH₂) | 45 - 55 | Negative (CH₂) | Aliphatic CH₂ alpha to a carbonyl group. | [5] |

| C3 (CH) | 35 - 45 | Positive (CH) | Aliphatic CH group, the chiral center. | [6] |

| C4 (CH₂) | 25 - 35 | Negative (CH₂) | Aliphatic CH₂ within the ring. | [6] |

¹H NMR: Proton Environments

Expertise & Experience: The ¹H NMR spectrum reveals the number of unique proton environments, their integration (ratio), and their coupling patterns (multiplicity), which gives direct insight into neighboring protons.

Protocol:

-

Sample Preparation: Use the same sample prepared for ¹³C NMR.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiment: Acquire a standard ¹H spectrum.

Predicted ¹H NMR Data:

| Proton(s) (on Carbon) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Coupling | Reference |

| H1 (CHO) | 9.7 - 9.8 | Triplet (t) | 1H | Highly deshielded aldehyde proton, coupled to the two H2 protons (J ≈ 2-3 Hz). | [2] |

| H2 (CH₂) | 2.6 - 2.8 | Doublet of triplets (dt) or Multiplet (m) | 2H | Alpha to carbonyl, coupled to H1 and H3. | [7] |

| H5, H6 (O-CH₂) | 3.6 - 4.1 | Multiplet (m) | 4H | Diastereotopic protons adjacent to oxygen, complex splitting. | [7] |

| H3 (CH) | 2.3 - 2.6 | Multiplet (m) | 1H | Methine proton coupled to H2, H4, and H6. | [7] |

| H4 (CH₂) | 1.9 - 2.2 | Multiplet (m) | 2H | Ring protons coupled to H3 and H5. | [7] |

2D NMR: Confirming the Connections

Expertise & Experience: 2D NMR experiments are non-negotiable for definitive structure proof. They provide an unambiguous map of atomic correlations.

-

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, making it the ultimate tool for connecting molecular fragments.

Protocol:

-

Experiments: Using the same sample, run standard COSY, HSQC, and HMBC pulse programs.

-

Interpretation:

-

Assign Carbons with HSQC: Use the well-resolved ¹H signals to assign their corresponding ¹³C signals from the HSQC spectrum. For example, the proton at ~9.7 ppm will show a correlation to the carbon at ~202 ppm, confirming the aldehyde group.

-

Trace Connectivity with COSY: Starting from the aldehyde proton (H1), a COSY correlation will be seen to the H2 protons. The H2 protons will show a correlation to the methine H3 proton. H3 will then show correlations to the H4 and H6 protons, allowing the entire spin system to be traced.

-

Connect Fragments with HMBC: This is the final and most critical step. Key correlations will bridge the side chain to the ring.

-

Figure 3: Critical HMBC correlations linking the acetaldehyde side chain to the oxolane ring.

Key HMBC Correlations for Structure Proof:

-

H1 (aldehyde) → C2 and C3: The correlation from the aldehyde proton to the ring's methine carbon (C3) is unequivocal proof that the side chain is attached at the 3-position.

-

H2 (side chain) → C1, C3, C4, and C6: These correlations firmly embed the side chain into the ring system, confirming its attachment point and orientation relative to neighboring carbons.

Conclusion: A Self-Validating Structural Assignment

The described workflow provides a robust and self-validating system for the structure elucidation of 2-(oxolan-3-yl)acetaldehyde.

-

HRMS established the unique molecular formula, C₆H₁₀O₂.

-

FTIR confirmed the presence of the required functional groups—aldehyde and ether—which accounts for the calculated degree of unsaturation.

-

¹³C and ¹H NMR provided the inventory of carbon and hydrogen environments, consistent with the proposed structure.

-

COSY and HSQC mapped the direct H-H and C-H connectivities within the two main fragments (the side chain and the ring).

-

HMBC provided the critical long-range correlations that unambiguously linked the acetaldehyde moiety to the C3 position of the oxolane ring.

References

-

Title: IR Spectroscopy Tutorial: Aldehydes Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: McMurry, J. E. (2023). Organic Chemistry (10th ed.). Cengage Learning. URL: [Link]

-

Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

-

Title: 2-(Oxolan-3-yl)acetaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: INFRARED SPECTROSCOPY (IR) Source: University of California, Los Angeles, Department of Chemistry & Biochemistry URL: [Link]

-

Title: Aldehyde IR Spectra Analysis Source: Berkeley Learning Hub URL: [Link]

-

Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: ACS Division of Organic Chemistry, Organic Chemistry Data URL: [Link]

-

Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]

-

Title: 13C NMR Chemical Shifts Source: Oregon State University, Department of Chemistry URL: [Link]

-

Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: ACS Division of Organic Chemistry, Organic Chemistry Data URL: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

physical and chemical characteristics of 2-(tetrahydrofuran-3-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(tetrahydrofuran-3-yl)acetaldehyde (CAS No. 1072-94-2). As a key intermediate in the synthesis of novel therapeutics, including Hepatitis C inhibitors and compounds with anti-HIV activity, a thorough understanding of its properties is paramount for its effective application in research and drug development.[1] This document details the compound's structure, physicochemical properties, predicted spectral data, chemical reactivity, and stability. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of this and similar molecules, aiming to equip researchers with the practical knowledge required for its synthesis, handling, and utilization.

Introduction

This compound is a heterocyclic aldehyde that has garnered significant interest in medicinal chemistry. Its unique structural motif, combining a tetrahydrofuran ring with a reactive acetaldehyde moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The tetrahydrofuran scaffold is a prevalent feature in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The aldehyde functional group serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for biological screening. This guide aims to consolidate the available information on this compound, providing a single, comprehensive resource for scientists working with this compound.

Molecular Structure and Identification

The molecular structure of this compound consists of a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an acetaldehyde group.

Diagram 1: Molecular Structure of this compound

Stability and Storage

According to available safety data, this compound is stable under recommended storage conditions. However, like many aldehydes, it may be prone to oxidation upon prolonged exposure to air. It is also incompatible with strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature.

Synthesis

Applications in Drug Development

This compound has been identified as a valuable intermediate in the synthesis of bioactive molecules. Notably, it is used in the preparation of piperidinylthiophenecarboxylic acid derivatives, which have been investigated as inhibitors of the Hepatitis C virus. [1]Additionally, it is a precursor for the synthesis of certain pyrrolidones that exhibit anti-HIV activity. [1]The unique combination of the tetrahydrofuran ring and the reactive aldehyde functionality allows for the construction of complex and diverse molecular scaffolds, making it an attractive starting material for the discovery of new therapeutic agents.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the characterization of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.

Determination of Boiling Point

Rationale: The boiling point is a fundamental physical property that provides an indication of the purity of a liquid compound. The Thiele tube method is a convenient and accurate technique for determining the boiling point of small quantities of liquid.

Procedure:

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.

-

Add approximately 0.5 mL of this compound to a small test tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Gently heat the side arm of the Thiele tube with a microburner.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

Diagram 3: Workflow for Boiling Point Determination

Sources

Part 1: A Comprehensive Technical Guide to Tetrahydro-3-Furancarboxaldehyde

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Tetrahydro-3-Furancarboxaldehyde and its Homologue, Tetrahydro-3-Furanacetaldehyde

Introduction

The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique stereochemical and electronic properties make it a valuable component in drug design. This guide provides a comprehensive technical overview of two closely related aldehydes of the tetrahydrofuran series: tetrahydro-3-furancarboxaldehyde and its higher homologue, tetrahydro-3-furanacetaldehyde.

Initial research into "tetrahydro-3-furanacetaldehyde" reveals a scarcity of detailed historical and discovery-related information in publicly accessible scientific literature. However, the structurally similar and more extensively documented compound, tetrahydro-3-furancarboxaldehyde, offers a wealth of information. This guide will therefore focus predominantly on tetrahydro-3-furancarboxaldehyde, providing an in-depth analysis of its history, synthesis, and applications. A dedicated section will also cover the available knowledge on tetrahydro-3-furanacetaldehyde, offering a comparative perspective.

Tetrahydro-3-furancarboxaldehyde (also known as oxolane-3-carbaldehyde) is a heterocyclic aldehyde that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[3]

Historical Context and First Synthesis

While a definitive "discovery" of tetrahydro-3-furancarboxaldehyde in nature is not documented, its history is rooted in the development of synthetic methodologies for functionalized tetrahydrofurans. The synthesis of such compounds has been a subject of considerable interest due to their presence in numerous natural products.[1] Early methods for the synthesis of substituted tetrahydrofurans often involved intramolecular cyclization reactions.[4] The preparation of tetrahydro-3-furancarboxaldehyde itself is a result of the advancement of oxidation and reduction techniques applied to readily available starting materials.

Physicochemical Properties

A summary of the key physicochemical properties of tetrahydro-3-furancarboxaldehyde is presented in Table 1.

Table 1: Physicochemical Properties of Tetrahydro-3-Furancarboxaldehyde

| Property | Value | Source |

| CAS Number | 79710-86-4 | [5][6] |

| Molecular Formula | C₅H₈O₂ | [5][6] |

| Molecular Weight | 100.12 g/mol | [5][6] |

| IUPAC Name | oxolane-3-carbaldehyde | [5] |

| Synonyms | Tetrahydrofuran-3-carbaldehyde | [5] |

| Appearance | No Data Available | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| LogP | -0.3 | [5] |

Key Synthesis Methodologies

The synthesis of tetrahydro-3-furancarboxaldehyde can be achieved through various routes, often starting from commercially available precursors. A common strategy involves the oxidation of the corresponding alcohol, 3-hydroxymethyltetrahydrofuran.

Workflow for a Representative Synthesis of Tetrahydro-3-Furancarboxaldehyde

Caption: A generalized workflow for the synthesis of tetrahydro-3-furancarboxaldehyde.

Applications in Research and Drug Development

Tetrahydro-3-furancarboxaldehyde and its derivatives are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The fluorinated analogue, 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, is particularly noted for its role in the development of novel anti-cancer and anti-inflammatory agents.[3] The presence of the fluorine atom can enhance biological activity and improve pharmacokinetic properties.[3]

Analytical Methodologies

The characterization and quantification of tetrahydro-3-furancarboxaldehyde typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: GC-MS Analysis

A standard protocol for the GC-MS analysis of a sample containing tetrahydro-3-furancarboxaldehyde would involve the following steps:

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

The conditions for GC-MS analysis, such as the temperature program and the type of column used, would be optimized to achieve the best separation and detection of the analyte.[7][8]

Part 2: Tetrahydro-3-furanacetaldehyde: An Overview of a Structurally Related Compound

Tetrahydro-3-furanacetaldehyde (also known as 2-(tetrahydrofuran-3-yl)acetaldehyde) is a higher homologue of tetrahydro-3-furancarboxaldehyde, containing an additional methylene group between the tetrahydrofuran ring and the aldehyde functional group.

Current Knowledge and Applications

Information on tetrahydro-3-furanacetaldehyde is limited, primarily appearing in the catalogs of chemical suppliers.[9][10][11][12][13][14]

Table 2: Physicochemical Properties of Tetrahydro-3-furanacetaldehyde

| Property | Value | Source |

| CAS Number | 1072-94-2 | [9][10][11][15] |

| Molecular Formula | C₆H₁₀O₂ | [9][11] |

| Molecular Weight | 114.14 g/mol | [11][12] |

| Synonyms | This compound | [9][15] |

| Purity | >98% (as listed by some suppliers) | [9] |

Despite the limited publicly available research, this compound is cited as being used in the preparation of piperidinylthiophenecarboxylic acid derivatives as inhibitors of the Hepatitis C virus, as well as in the synthesis of pyrrolidones with anti-HIV activity.[15] This indicates its potential as a valuable intermediate in medicinal chemistry.

Conclusion

References

-

BioOrganics. This compound. [Link]

-

Pharmaffiliates. CAS No : 1072-94-2 | Product Name : this compound. [Link]

-

Arctom. CAS NO. 1072-94-2 | this compound | Catalog SY145278. [Link]

-

The Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of 2,5-diformylfuran. [Link]

-

PubChem. 3-Furancarboxaldehyde, tetrahydro-. [Link]

-

PubChem. 3-Furancarboxaldehyde, tetrahydro-. [Link]

-

LookChem. (4-ETHYL-5-OXO-TETRAHYDRO-FURAN-3-YL)-ACETALDEHYDE. [Link]

-

US EPA. 3-Furancarboxaldehyde, tetrahydro- - Substance Details - SRS. [Link]

- Phillips, A. J., & Uto, Y. (2006). Recent advances in the stereoselective synthesis of tetrahydrofurans. Current opinion in drug discovery & development, 9(6), 757–774.

-

The Royal Society of Chemistry. Supporting Information for: Synthesis of 1-dodecyl-3-methyl benzimidazolium bromide. [Link]

-

Coompo Research Chemicals. Tetrahydro-2-furanacetaldehyde | 20005-32-7. [Link]

- Tamate, E. (1957). Synthesis of Tetrahydrofurans. I. Reaction Products of Several Aldehydes With 2, 2, 5, 5-Tetramethyl-Tetrahydro-3-Furanone. Nippon kagaku zassi, 78(1293).

-

CP Lab Safety. Tetrahydro-3-furanacetaldehyde, 95% Purity, C6H10O2, 100 mg. [Link]

-

PubChem. Tetrahydro-2-furancarboxaldehyde. [Link]

-

PubChem. 3-Furaldehyde. [Link]

- Wolfe, J. P., & Hay, M. B. (2006). Synthesis of Substituted Tetrahydrofurans. Topics in Current Chemistry, 264, 1-43.

- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. Journal of medicinal chemistry, 41(16), 2994–3003.

- Blank, I., Devaud, S., & Fay, L. B. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(5), 1954–1959.

- Bio, M. M., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of organic chemistry, 86(8), 5859–5872.

-

NIST. 3-Furaldehyde. [Link]

- Li, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.

-

BIVITURE. ACETALDEHYDE TETRAHYDROFURAN SOLVENT. [Link]

-

Wikipedia. Tetrahydrofuran. [Link]

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

- Singh, R., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(1), 244-251.

- Bartoli, G., et al. (1999). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. The Journal of Organic Chemistry, 64(15), 5694–5697.

-

Wikipedia. Furfural. [Link]

- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004.

- Cardenia, V., et al. (2019). Factors influencing the in situ formation of Δ9-THC from cannabidiol during GC–MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 172, 25-32.

- G. A. Spreafico, et al. (2007). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 55(21), 8683-8689.

- Daglia, M. (2012). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Current pharmaceutical biotechnology, 13(1), 133–143.

-

NIST. 3-Furanol, tetrahydro-. [Link]

- M. J. Matos, et al. (2022). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity.

- S. Chakroborty, & P. Panda. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(1), 1-10.

- S. A. Shuda, et al. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). Journal of forensic sciences, 69(5), 1718–1729.

- H. S. Al-bayati, & R. H. Al-bayati. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 5(4), 584-593.

- S. Toennes, et al. (2005). Determination of Δ9-Tetrahydrocannabinolic Acid A in Serum Samples by GC-MS. GTFCh-Symposium, Jena.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Tetrahydrofuran synthesis [organic-chemistry.org]

- 5. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BioOrganics [bioorganics.biz]

- 10. 1072-94-2|this compound|BLD Pharm [bldpharm.com]

- 11. arctomsci.com [arctomsci.com]

- 12. scbt.com [scbt.com]

- 13. calpaclab.com [calpaclab.com]

- 14. This compound | 1072-94-2 [amp.chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 2-(Tetrahydrofuran-3-yl)acetaldehyde

Abstract: This in-depth technical guide provides a comprehensive analysis of the fundamental reactivity of the aldehyde group in 2-(tetrahydrofuran-3-yl)acetaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document explores the nuanced interplay of steric and electronic effects conferred by the tetrahydrofuran (THF) moiety on the adjacent aldehyde functionality. Key reaction classes, including oxidation, reduction, nucleophilic additions (with a focus on Grignard and Wittig reactions), and enolate chemistry, are discussed in detail. The guide integrates theoretical principles with field-proven experimental protocols, offering a robust framework for predicting and manipulating the chemical behavior of this versatile building block.

Introduction: Structural and Synthetic Significance

This compound is a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group tethered to a tetrahydrofuran ring, presents a unique combination of functionalities. The THF moiety is a common substructure in a wide array of biologically active natural products, including lignans and polyether ionophores, which exhibit diverse therapeutic properties such as antitumor and antimicrobial activities.[1] The aldehyde group, a cornerstone of carbonyl chemistry, serves as a versatile handle for carbon-carbon bond formation and functional group interconversions.

The strategic importance of this molecule lies in the stereoelectronic influence of the THF ring on the aldehyde's reactivity. This guide will dissect these influences and provide practical, experimentally-grounded insights into its chemical behavior. The synthesis of substituted tetrahydrofurans, often involving aldehydes as key electrophiles, is a well-established field, highlighting the importance of understanding the reactivity of molecules like this compound.[1][2]

The Influence of the Tetrahydrofuran Ring: A Stereoelectronic Perspective

The reactivity of the aldehyde in this compound is not simply that of a generic aliphatic aldehyde. The adjacent THF ring exerts significant stereoelectronic effects that modulate the accessibility and electrophilicity of the carbonyl carbon.

2.1. Electronic Effects:

The oxygen atom within the THF ring is electron-withdrawing via induction, which can slightly increase the electrophilicity of the aldehyde's carbonyl carbon. This effect, however, is often counterbalanced by the potential for through-space interactions and conformational effects.

2.2. Steric Hindrance:

The non-planar, puckered conformation of the THF ring presents a degree of steric hindrance around the aldehyde group. This can influence the trajectory of incoming nucleophiles, potentially leading to diastereoselectivity in addition reactions. The conformational flexibility of the THF ring, which undergoes pseudorotation, further complicates the steric environment.[3]

2.3. Intramolecular Interactions:

The potential for intramolecular hydrogen bonding or other non-covalent interactions between the THF oxygen and reaction intermediates can play a crucial role in directing reaction pathways and influencing transition state energies. Such interactions have been explored in the context of ring-opening reactions of THF, highlighting the dynamic nature of the ring.[4][5]

Core Reactivity and Synthetic Applications

The aldehyde group in this compound undergoes a range of fundamental organic transformations. This section will detail the key reaction classes, providing both mechanistic understanding and practical experimental protocols.

Oxidation of the Aldehyde

The oxidation of the aldehyde to the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid, is a common transformation. Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction scale.

Common Oxidation Methods:

| Oxidizing Agent | Typical Conditions | Yield | Notes |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to rt | Moderate | Strong oxidant, not suitable for sensitive substrates.[6] |

| Pinnick Oxidation (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ | High | Mild and selective for aldehydes. |

| TEMPO-mediated Oxidation | TEMPO, NaOCl, CH₂Cl₂ | High | Catalytic and efficient.[6] |

Detailed Protocol: TEMPO-Catalyzed Oxidation

This protocol describes a mild and efficient method for the oxidation of this compound to 2-(tetrahydrofuran-3-yl)acetic acid using a TEMPO/NaOCl system.

Workflow for TEMPO-Catalyzed Oxidation

Caption: Workflow for the TEMPO-catalyzed oxidation of an aldehyde.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.

-

Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.01-0.05 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by silica gel column chromatography.

Reduction to the Corresponding Alcohol

Reduction of the aldehyde yields 2-(tetrahydrofuran-3-yl)ethanol, a primary alcohol. This is typically achieved with high efficiency using metal hydride reagents.

Common Reducing Agents:

| Reducing Agent | Typical Conditions | Yield | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to rt | High | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C | High | Powerful reducing agent; reacts with protic solvents. |

| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | High | Can be used for partial reductions of esters and nitriles. |

Detailed Protocol: Reduction with Sodium Borohydride

This protocol provides a straightforward method for the reduction of this compound using sodium borohydride.

Workflow for NaBH₄ Reduction

Caption: Workflow for the sodium borohydride reduction of an aldehyde.

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 eq) in small portions.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (HCl).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the alcohol product by silica gel chromatography if necessary.

Nucleophilic Addition: Grignard and Wittig Reactions

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles, enabling the formation of new carbon-carbon bonds. The Grignard and Wittig reactions are two of the most powerful and widely used methods in this context.

The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a secondary alcohol.[7][8] The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[9]

Reaction Mechanism: Grignard Addition

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-(tetrahydrofuran-3-yl)acetaldehyde

Authored by: A Senior Application Scientist

Introduction

2-(Tetrahydrofuran-3-yl)acetaldehyde is a heterocyclic compound of interest in synthetic chemistry and drug discovery. Its structure, featuring a saturated five-membered oxygen-containing ring and a reactive aldehyde functional group, presents a unique set of spectroscopic characteristics. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. While experimental spectra for this specific compound are not widely published, this document will serve as a robust predictive guide for researchers and drug development professionals. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the following IUPAC numbering system for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| H7 (CHO) | 9.5 - 9.8 | Triplet (t) | The aldehyde proton is highly deshielded and will be split by the adjacent C6 protons. |

| H2, H5 | 3.6 - 4.0 | Multiplet (m) | These protons are adjacent to the ring oxygen, leading to a downfield shift. |

| H3 | 2.5 - 2.9 | Multiplet (m) | This proton is at a branch point and coupled to multiple protons. |

| H6 | 2.3 - 2.6 | Doublet of doublets (dd) or Multiplet (m) | These diastereotopic protons are adjacent to the aldehyde group and coupled to H3 and H7. |

| H4 | 1.8 - 2.2 | Multiplet (m) | These are the remaining protons on the tetrahydrofuran ring. |

Interpretation and Causality

The predicted ¹H NMR spectrum of this compound is complex due to the presence of a chiral center at C3, which renders the C2, C4, and C6 protons diastereotopic.

-

Aldehyde Proton (H7): The most downfield signal is expected for the aldehyde proton (H7) in the range of 9.5-9.8 ppm, a characteristic chemical shift for aldehydes.[1] It is predicted to be a triplet due to coupling with the two protons on C6.

-

Protons Adjacent to Oxygen (H2, H5): The protons on the carbons adjacent to the ring oxygen (C2 and C5) are expected to resonate between 3.6 and 4.0 ppm. Their chemical shift is influenced by the electronegativity of the oxygen atom.

-

Methylene Bridge Protons (H4): The protons on C4 are expected to appear in the range of 1.8-2.2 ppm, typical for alkyl protons in a five-membered ring.

-

Acetaldehyde Moiety Protons (H3, H6): The proton on C3 (H3) and the protons on C6 (H6) will exhibit complex splitting patterns due to coupling with each other and with neighboring protons. The diastereotopic nature of the H6 protons will likely result in a complex multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C7 (C=O) | 200 - 205 | The aldehyde carbonyl carbon is highly deshielded. |

| C2, C5 | 68 - 72 | Carbons adjacent to the ring oxygen. |

| C6 | 50 - 55 | Methylene carbon adjacent to the aldehyde. |

| C3 | 40 - 45 | The carbon at the branch point of the ring. |

| C4 | 28 - 33 | The remaining methylene carbon in the ring. |

Interpretation and Causality

-

Carbonyl Carbon (C7): The aldehyde carbonyl carbon (C7) is expected to have the most downfield chemical shift, typically in the 200-205 ppm range.

-

Carbons Adjacent to Oxygen (C2, C5): The carbons bonded to the ring oxygen (C2 and C5) are deshielded and are predicted to appear between 68 and 72 ppm.

-

Alkyl Carbons (C3, C4, C6): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum, with their specific shifts influenced by their substitution and position relative to the functional groups.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample preparation is similar to that for ¹H NMR. A higher concentration of the sample may be required due to the lower natural abundance of ¹³C. The acquisition will involve a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2950 - 2850 | C-H (alkane) | Stretching |

| 2850 - 2800 & 2750 - 2700 | C-H (aldehyde) | Stretching (Fermi doublet) |

| 1740 - 1720 | C=O (aldehyde) | Stretching |

| 1150 - 1050 | C-O (ether) | Stretching |

Interpretation and Causality

-

C=O Stretch: A strong absorption band between 1740 and 1720 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[2]

-

Aldehyde C-H Stretch: The presence of two weaker bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ (a Fermi doublet) is characteristic of the C-H bond of an aldehyde.

-

C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region is expected for the C-O stretching of the tetrahydrofuran ring.[3]

-

Alkane C-H Stretch: The absorption bands in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the sp³ hybridized carbons in the molecule.

Experimental Protocol for IR Spectroscopy

A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 114 | [M]⁺, Molecular ion |

| 85 | [M - CHO]⁺ |

| 71 | [M - CH₂CHO]⁺ |

| 43 | [CH₂CHO]⁺ |

Interpretation and Fragmentation

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₆H₁₀O₂), which is 114.14 g/mol .[4] Common fragmentation pathways for aldehydes and ethers will likely be observed.

Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry

The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating fragments.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The provided protocols outline best practices for data acquisition, ensuring the generation of high-quality, reliable spectroscopic data. For researchers and professionals in drug development, this guide serves as a valuable resource for the structural characterization and purity assessment of this important heterocyclic compound.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]

-

BioOrganics. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1072-94-2 | Product Name : this compound. Retrieved from [Link]

- Vuckovic, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2759.

- Kleimeier, N. F., et al. (2021). On the Formation of the Popcorn Flavorant 2,3-Butanedione (CH3COCOCH3) in Acetaldehyde-Containing Interstellar Ices. ACS Earth and Space Chemistry, 5(7), 1736-1746.

-

Arctom. (n.d.). CAS NO. 1072-94-2 | this compound. Retrieved from [Link]

- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421.

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetaldehyde. Retrieved from [Link]

-

BIVITURE. (n.d.). ACETALDEHYDE TETRAHYDROFURAN SOLVENT. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. Retrieved from [Link]

- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, (3).

- Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).

- Dwivedi, A., Baboo, V., & Bajpai, A. K. (2021). Experimental IR spectra of tetrahydrofuran.

- Grosch, W., & Belitz, H.-D. (2009). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 57(1), 234-240.

-

National Institute of Standards and Technology. (n.d.). Acetaldehyde IR Spectrum. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Furaldehyde diethyl acetal. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran Mass Spectrum. Retrieved from [Link]

Sources

commercial availability of 2-(tetrahydrofuran-3-yl)acetaldehyde

An In-depth Technical Guide to the Commercial Availability and Application of 2-(Tetrahydrofuran-3-yl)acetaldehyde

Introduction

This compound, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a tetrahydrofuran ring coupled with a reactive aldehyde functionality, makes it a versatile intermediate for the synthesis of complex molecular architectures. The tetrahydrofuran core is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth analysis of the , delves into its synthetic pathways, explores its critical applications in drug development, and outlines essential safety and handling protocols for laboratory and industrial settings.

Commercial Availability

For researchers and process chemists, securing a reliable supply of starting materials is paramount. This compound is available from a range of specialized chemical suppliers. When sourcing this compound, it is crucial to consider factors beyond mere availability, including purity, the scale of production, and the supplier's ability to provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). Below is a summary of representative commercial sources for this valuable intermediate.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Pharmaffiliates | 1072-94-2 | C6H10O2 | 114.14 | Offers the compound as a reference standard and for use in the preparation of pharmaceutical derivatives.[2] |

| BLD Pharm | 1072-94-2 | C6H10O2 | 114.14 | Provides the product with options for cold-chain transportation to ensure stability.[3] |

| ChemicalBook | 1072-94-2 | C6H10O2 | 114.14 | Lists multiple global suppliers and provides access to safety and risk information.[4] |

Synthetic Methodologies: An Overview

While this compound is commercially available, an understanding of its synthesis is invaluable for process optimization, cost-benefit analysis, and potential in-house production. A prevalent synthetic strategy involves the controlled oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid, a common side reaction with more aggressive oxidizing agents. Mild and selective oxidation methods, such as those employing Swern or Dess-Martin periodinane conditions, are often favored in laboratory-scale preparations.

A generalized workflow for the synthesis of this compound is depicted below. This process typically involves the oxidation of 2-(tetrahydrofuran-3-yl)ethanol using a suitable oxidizing agent in an appropriate solvent system, followed by workup and purification to isolate the desired aldehyde.

Caption: A hypothetical reaction scheme demonstrating the utility of the title compound.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound. As with many aldehydes, this compound may be susceptible to oxidation and polymerization over time.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemically resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Keep away from sources of ignition, as related compounds like tetrahydrofuran are flammable. [5][6][7]* Avoid contact with skin and eyes. [6]* Take precautionary measures against static discharge.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8][9]* The recommended storage temperature is typically 2-8°C to minimize degradation. [2]* Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [10]* After Swallowing: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound stands out as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its commercial availability from a range of suppliers facilitates its use in both academic research and industrial drug development. A thorough understanding of its synthetic routes, coupled with a firm grasp of its reactivity and applications, empowers chemists to leverage its full potential. Adherence to strict safety and handling protocols is paramount to ensure the safe and effective utilization of this important chemical intermediate. As the quest for novel therapeutics continues, the demand for such well-defined and functionalized building blocks is poised to grow, further solidifying the role of this compound in the future of medicinal chemistry.

References

- BIVITURE. Acetaldehyde Tetrahydrofuran Solvent.

- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.

- Pharmaffiliates. This compound.

- Sigma-Aldrich. Acetaldehyde solution, 5 M in THF.

- Sigma-Aldrich. Acetaldehyde solution 5 M in THF.

- Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.

- BLD Pharm. This compound.

- Carl ROTH. Tetrahydrofuran - Safety Data Sheet.

- New Jersey Department of Health. Tetrahydrofuran Hazard Summary.

- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

- ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.

- Sigma-Aldrich. Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet.

- Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran.

- ChemicalBook. This compound.

Sources

- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1072-94-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1072-94-2 [amp.chemicalbook.com]

- 5. carlroth.com [carlroth.com]

- 6. nj.gov [nj.gov]

- 7. chemos.de [chemos.de]

- 8. 乙醛 溶液 5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 9. 乙醛 溶液 5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde from 3-Hydroxytetrahydrofuran

Introduction and Strategic Overview

2-(Tetrahydrofuran-3-yl)acetaldehyde is a valuable heterocyclic building block in synthetic organic chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde and a tetrahydrofuran (THF) scaffold, makes it a key intermediate for constructing more complex molecular architectures. The THF moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds.[1] The direct precursor, 3-hydroxytetrahydrofuran, is a commercially available and readily accessible starting material.[2][3]